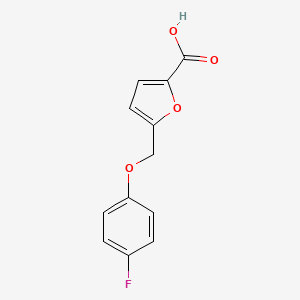

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid

Description

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 12.80 (s, 1H, COOH).

- δ 7.75 (d, J = 3.6 Hz, 1H, furan H-3).

- δ 7.10–7.05 (m, 2H, aromatic H-2, H-6).

- δ 6.95–6.90 (m, 2H, aromatic H-3, H-5).

- δ 6.65 (d, J = 3.6 Hz, 1H, furan H-4).

- δ 5.20 (s, 2H, OCH₂).

- ¹³C NMR (100 MHz, DMSO-d₆):

- δ 165.2 (COOH).

- δ 158.1 (C-F, J

Properties

IUPAC Name |

5-[(4-fluorophenoxy)methyl]furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FO4/c13-8-1-3-9(4-2-8)16-7-10-5-6-11(17-10)12(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYVUAHUKHLAOMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCC2=CC=C(O2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342297 | |

| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

406470-57-3 | |

| Record name | 5-[(4-Fluorophenoxy)methyl]-2-furoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification Reaction

One common method for synthesizing this compound involves the etherification of furan-2-carboxylic acid with 4-fluorophenol. This reaction typically requires a methylating agent to facilitate the introduction of the fluorophenoxy group.

-

- Furan-2-carboxylic acid

- 4-Fluorophenol

- Methylating agent (e.g., methyl iodide)

-

- The reaction is usually conducted in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under reflux conditions.

- The mixture is stirred for several hours to ensure complete reaction.

- The product is purified through crystallization or column chromatography.

Furan Functionalization

Another approach involves the direct functionalization of furan derivatives, where the furan ring is modified to introduce both the carboxylic acid and the fluorophenoxy groups.

-

- 5-Hydroxymethylfuran-2-carboxylic acid

- 4-Fluorophenol

-

- The hydroxymethyl group on the furan is reacted with 4-fluorophenol in the presence of a catalyst, such as sulfuric acid or phosphoric acid.

- The reaction typically proceeds under mild heating conditions.

- Following completion, the product can be extracted using organic solvents and purified by recrystallization.

Alternative Synthesis Pathways

Recent studies have explored alternative pathways involving microwave-assisted synthesis and continuous flow reactors, which enhance yield and reduce reaction times.

Microwave-Assisted Synthesis :

- Procedure :

- The reactants are mixed in a suitable solvent and subjected to microwave irradiation.

- This method significantly reduces reaction times and improves yields due to enhanced molecular interactions.

- Procedure :

- Utilizing continuous flow technology allows for better control over reaction parameters, leading to higher purity products.

- This method is particularly advantageous for scaling up production for industrial applications.

Analytical Techniques

To confirm the structure and purity of synthesized this compound, various analytical techniques are employed:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Determines molecular structure and confirms functional groups |

| Mass Spectrometry (MS) | Confirms molecular weight and composition |

| Infrared Spectroscopy (IR) | Identifies functional groups through characteristic absorption bands |

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies product yield |

Chemical Reactions Analysis

Types of Reactions

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can react with the fluorophenoxy group under basic conditions.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: 5-((4-Fluorophenoxy)methyl)furan-2-methanol.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have highlighted the potential of furan derivatives, including 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid, as antimicrobial agents. Compounds with furan rings have shown promise in inhibiting bacterial growth and may serve as templates for developing new antibiotics. For instance, the structural features of related compounds have been studied for their interaction with microbial targets, suggesting a pathway for further exploration of this compound's efficacy against resistant strains .

Cancer Therapeutics

The compound has been evaluated for its activity against various cancer cell lines. In particular, derivatives of furan-2-carboxylic acids have been investigated for their ability to inhibit the Murine Double Minute 2 (MDM2) protein, which plays a critical role in tumor progression. The introduction of fluorine substituents has been shown to enhance binding affinity to MDM2, suggesting that this compound could be optimized for similar therapeutic applications .

Material Science

Biodegradable Polymers

this compound can serve as a monomer in the synthesis of biodegradable polyesters. Its structure allows it to participate in polycondensation reactions, leading to the formation of materials that exhibit favorable mechanical properties compared to traditional petroleum-based plastics. For example, polymers derived from furanic compounds have demonstrated improved barrier properties and thermal stability .

Additives in Coatings

Due to its unique chemical properties, this compound can be utilized as an additive in coatings to enhance their performance characteristics. The incorporation of furan derivatives into polymer matrices can improve adhesion and resistance to environmental degradation, making them suitable for various industrial applications .

Organic Synthesis

Building Block in Synthesis

The compound serves as an important building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the production of more complex molecules. For instance, it can be used in the synthesis of pharmaceuticals and agrochemicals through reactions such as esterification and amide formation .

Case Study: Synthesis Pathways

A notable case study involves the synthesis of this compound from readily available starting materials using environmentally benign methods. The reaction conditions were optimized to achieve high yields with minimal waste, showcasing the compound's potential in sustainable chemistry practices .

Mechanism of Action

The mechanism of action of 5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can interact with enzymes and receptors, modulating their activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of furan-2-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of key analogs:

Table 1: Substituent Effects and Molecular Properties

*logP values estimated or derived from experimental data.

Key Observations:

- Electron-Withdrawing Groups : The nitro group in 5-(4-nitrophenyl)furan-2-carboxylic acid enhances intermolecular interactions (H-bonding, π-π stacking), critical for enzyme inhibition (MbtI) . The fluoro substituent, while also electron-withdrawing, may offer better metabolic stability than nitro or chloro groups.

- Natural vs. Synthetic : Fungal-derived analogs (e.g., 5-(3-hydroxypentyl)-furan-2-carboxylic acid) exhibit lower logP and hydroxyl groups, favoring solubility and antimicrobial activity .

Table 2: Bioactivity Comparison

Key Insights:

- The nitro derivative's enzyme inhibition highlights the role of strong electron-withdrawing groups in targeting bacterial pathways.

- Hydrophilic substituents (e.g., hydroxyl) in fungal-derived compounds correlate with antimicrobial and cytotoxic effects.

Biological Activity

5-((4-Fluorophenoxy)methyl)furan-2-carboxylic acid is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions. A common method includes the reaction of 5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazole with appropriate reagents under reflux conditions, yielding the desired compound with reported yields around 64%.

Biological Properties

Research indicates that this compound exhibits a range of biological activities:

1. Anti-inflammatory Activity

Studies have demonstrated that compounds similar to this compound possess significant anti-inflammatory properties. Specifically, it has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV2 microglia cells, suggesting its potential for managing neuroinflammatory conditions.

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values varied across different strains, indicating a broad spectrum of activity .

3. Anticancer Potential

In vitro studies have indicated that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. For instance, it has shown promising results against human liver hepatocellular carcinoma cells (HepG2), highlighting its potential as a chemotherapeutic agent .

Case Studies

Several studies have focused on the biological effects of related compounds, providing insights into the mechanisms of action and therapeutic potential of this compound.

Case Study 1: Anti-inflammatory Mechanism

In a study exploring the anti-inflammatory effects of similar furan derivatives, it was found that these compounds could significantly reduce pro-inflammatory cytokine levels in cell cultures. This suggests that this compound may exert similar effects by modulating inflammatory pathways.

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various furan derivatives revealed that this compound exhibited lower MIC values against E. coli and S. aureus compared to other tested compounds, indicating superior antimicrobial efficacy .

Data Table: Biological Activity Comparison

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-((4-fluorophenoxy)methyl)furan-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The synthesis involves nucleophilic substitution between 4-fluorophenol and a furan-2-carboxylic acid derivative (e.g., bromomethylfuran-2-carboxylic acid). A base like potassium carbonate or sodium hydroxide facilitates deprotonation of the phenol, enhancing reactivity . Optimize solvent choice (e.g., DMF or THF) and temperature (60–80°C) to balance reaction rate and side-product formation. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for ≥95% purity .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodology : Use a combination of:

- NMR : and NMR to verify substitution patterns (e.g., fluorophenoxy methyl integration at δ 4.8–5.2 ppm for –OCH–, furan protons at δ 6.3–7.5 ppm) .

- HRMS : Confirm molecular ion ([M-H] at m/z 265.05 for CHFO) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and furan ring vibrations at 1600–1500 cm .

Q. What stability considerations are critical for handling and storing this compound?

- Methodology :

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the fluorophenoxy group.

- Moisture : Anhydrous conditions (e.g., desiccators) prevent hydrolysis of the methylene ether (–OCH–) .

- pH Stability : Avoid strongly basic conditions (pH >10) to prevent ester or amide bond cleavage in downstream derivatives .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions at the fluorophenoxy methyl group. Compare activation energies for substitutions (e.g., Cl vs. F leaving groups) .

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., carbonyl carbon) prone to nucleophilic attack .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina, leveraging the compound’s InChIKey/SMILES for 3D structure generation .

Q. What analytical strategies resolve contradictions in metabolic pathway data for this compound?

- Methodology :

- LC-MS/MS with Isotopic Labeling : Track -labeled analogs in in vitro hepatocyte assays to distinguish phase I (oxidation) vs. phase II (glucuronidation) metabolites .

- Comparative Metabolomics : Use high-resolution mass spectrometry (HRMS) to compare fragmentation patterns with known metabolites (e.g., 5-hydroxymethylfuran-2-carboxylic acid ).

Q. How does the fluorophenoxy group influence the compound’s bioactivity compared to non-fluorinated analogs?

- Methodology :

- SAR Studies : Synthesize analogs with –H, –Cl, or –CH substituents on the phenoxy group. Test in bioassays (e.g., enzyme inhibition) to correlate electronic effects (Hammett σ values) with activity .

- Fluorine-Specific NMR () : Monitor fluorine’s role in target binding via chemical shift perturbations in protein-ligand complexes .

Q. What experimental designs optimize catalytic decarboxylation of this compound for furan-based polymer precursors?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.